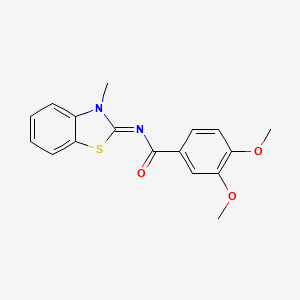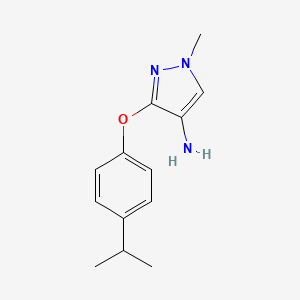
1-Methyl-3-(4-propan-2-ylphenoxy)pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-Methyl-3-(4-propan-2-ylphenoxy)pyrazol-4-amine" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2 in the ring. Pyrazole derivatives are known for their diverse pharmacological activities and have been the subject of various synthetic strategies to explore their potential in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, the synthesis of 4-amino-3,5-diphenyl-1H-pyrazole derivatives has been achieved through the reaction of chalcone derivatives with hydrazine hydrate in hot propanoic acid solution, yielding compounds with significant antimicrobial activity . Similarly, novel pyrazolo[3,4-b]pyridine products have been synthesized via condensation of pyrazole-5-amine derivatives with activated carbonyl groups in refluxing acetic acid . Although the specific synthesis of "1-Methyl-3-(4-propan-2-ylphenoxy)pyrazol-4-amine" is not detailed in the provided papers, these methods suggest potential synthetic routes that could be adapted for its preparation.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be characterized by various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a related compound, methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, shows complex sheets formed by hydrogen bonds, indicating the potential for diverse molecular interactions . The title compound likely exhibits similar structural features, with potential for hydrogen bonding and π-π stacking interactions, which could influence its physical properties and biological activity.
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions, including condensation with amines and phenols. For instance, 3-methyl-1-phenyl-2-pyrazoline-4,5-dione reacts with amines to yield substituted aminocyanomethylene pyrazolones, which can further cyclize to form azolylidene pyrazolones . These reactions demonstrate the reactivity of the pyrazole ring and its potential to form diverse chemical structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the presence of substituents on the pyrazole ring can affect the compound's polarity, solubility, and thermal stability. The crystal and molecular structure of a pyrazole derivative can be stabilized by intermolecular hydrogen bonds, as seen in the synthesis and characterization of a novel pyrazole carboxamide derivative . The thermal decomposition of such compounds can be studied using thermogravimetric analysis, providing insights into their stability and potential applications .
Scientific Research Applications
Synthesis and Characterization
Research indicates a focus on the synthesis and characterization of pyrazole derivatives, like 1-Methyl-3-(4-propan-2-ylphenoxy)pyrazol-4-amine. Studies have explored the structural identification of these compounds using techniques such as FT-IR, UV-visible, proton NMR spectroscopy, mass spectroscopy, and X-ray crystallography. The structural analysis helps in understanding the geometric parameters and theoretical physical and chemical properties, which are crucial for their biological applications (Titi et al., 2020).
Catalytic and Synthetic Applications
There's significant research into using pyrazole derivatives in catalytic and synthetic chemistry. For instance, L-proline-catalyzed domino reactions in aqueous media have been used for synthesizing densely functionalized pyrazoles. These methodologies emphasize green chemistry principles and demonstrate the versatility of pyrazole derivatives in creating complex organic compounds (Prasanna, Perumal, & Menéndez, 2013).
Combinatorial Chemistry
In combinatorial chemistry, pyrazole derivatives have been utilized for parallel synthesis and purification of complex organic molecules. This involves using polymer-supported reagents for quenching excess reactants and isolating desired products, demonstrating the utility of pyrazole compounds in high-throughput chemical synthesis (R. J. C. and Hodges, 1997).
Safety and Hazards
The compound is associated with several hazard statements: H302, H315, H318, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition .
properties
IUPAC Name |
1-methyl-3-(4-propan-2-ylphenoxy)pyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-9(2)10-4-6-11(7-5-10)17-13-12(14)8-16(3)15-13/h4-9H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRCGMOYYBZOMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2=NN(C=C2N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-[4-(propan-2-yl)phenoxy]-1H-pyrazol-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2553009.png)
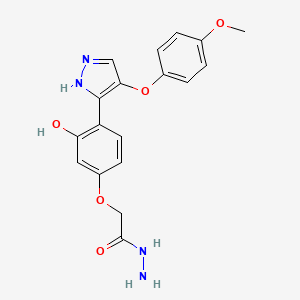
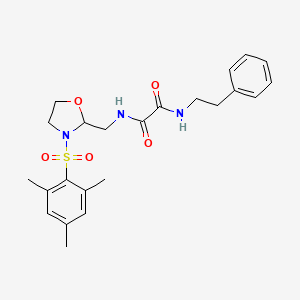

![1-(4-Methoxyphenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2553013.png)
![N-[(adamantan-1-yl)methyl]-4-chloronaphthalene-1-sulfonamide](/img/structure/B2553019.png)
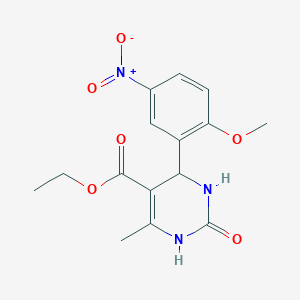


![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2553023.png)
![5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2553025.png)


